![molecular formula C17H21N3O6S B2725017 4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine CAS No. 460733-09-9](/img/structure/B2725017.png)
4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound also contains a morpholine ring and a trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,3,4-oxadiazole ring is a key structural feature, as is the morpholine ring and the trimethoxyphenyl group .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine" have been a subject of interest due to their potential biological activities. These compounds are synthesized through various chemical reactions, including refluxing 1,3,4-oxadiazole-2-thiol with morpholine derivatives, and characterized using techniques like NMR, IR, Mass spectral studies, and X-ray diffraction (Mamatha S.V et al., 2019; H. Lei et al., 2017).
Biological Activities
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of 1,3,4-oxadiazole derivatives, including those with morpholine components. These compounds have shown activity against various bacterial strains and fungal species, indicating their potential as antimicrobial and antifungal agents (Samreen Gul et al., 2017; K. Chikhalia et al., 2009).
Anti-inflammatory and Anticancer Properties
The anti-inflammatory and anticancer activities of these derivatives have also been extensively studied. Some compounds exhibited significant anti-inflammatory activity, comparable or superior to known anti-inflammatory drugs. Additionally, certain derivatives demonstrated potent anticancer activities against various cancer cell lines, highlighting their therapeutic potential (V. Jakubkienė et al., 2003; B. Ravinaik et al., 2021).
Pharmacological Evaluation
The pharmacological evaluation of these compounds extends beyond their antimicrobial and anticancer properties. Some derivatives have been assessed for their anti-TB, antioxidant, and anti-diabetic activities, with notable successes in inhibiting TB and showing antioxidant properties. These findings suggest a wide range of potential therapeutic applications for these compounds (Mamatha S.V et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is part of the structure of this compound, have been known to target and inhibit several proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-containing compounds that this compound may interact with its targets, leading to their inhibition and subsequent changes in cellular processes .
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that this compound may affect pathways related to cell division (via tubulin inhibition), protein folding (via hsp90 inhibition), redox homeostasis (via trxr inhibition), gene expression (via hlsd1 inhibition), signal transduction (via alk2 and pdgfrβ inhibition), and drug efflux (via p-gp inhibition) .
Result of Action
It may also have potential therapeutic effects against inflammatory diseases, Alzheimer’s disease, depression, and migraines .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-22-12-8-11(9-13(23-2)15(12)24-3)16-18-19-17(26-16)27-10-14(21)20-4-6-25-7-5-20/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFPGBSDHEMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
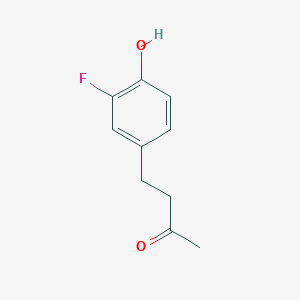
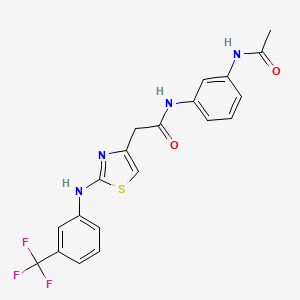

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)
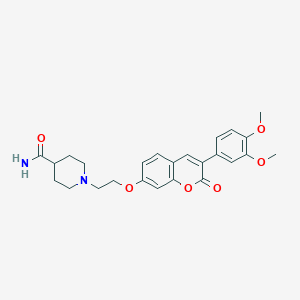
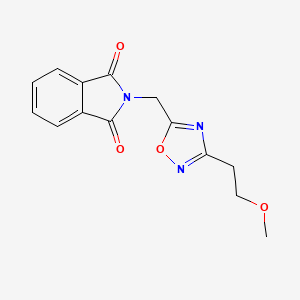
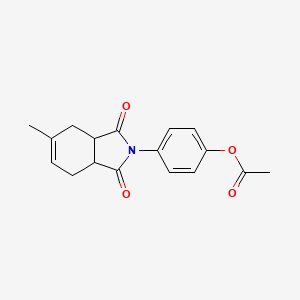
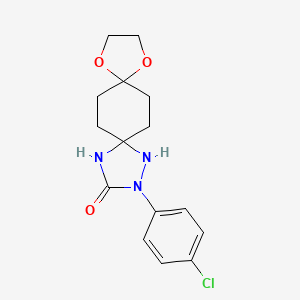
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)
![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)

![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

